molecular formula C17H11F2N3OS B2656757 4-cyano-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-36-2

4-cyano-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2656757
CAS No.: 868371-36-2
M. Wt: 343.35
InChI Key: BMPSDOBQFCKRTN-FXBPSFAMSA-N
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Description

The compound “4-cyano-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compounds

Studies have explored the synthesis of various heterocyclic compounds using related structures, showcasing the versatility of cyano and benzothiazole derivatives in chemical synthesis. For instance, Baheti et al. (2002) investigated the synthesis of 4H-Pyrimido[2,1-b]benzothiazole derivatives, highlighting the reactivity of similar structures towards forming complex heterocyclic systems (Baheti, Kapratwar, & Kuberkar, 2002). Similarly, Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, demonstrating the potential for creating diverse heterocyclic frameworks starting from benzothiazole and cyano derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Photophysical Properties

The modification of photophysical properties through the introduction of cyano and benzothiazole groups has been a subject of interest. For example, Uchida et al. (1992) explored the effect of cyano- and halogen-substitutions on the absorption wavelength of benzothiophene derivatives, indicating the utility of such modifications in tuning the optical properties for potential applications in materials science (Uchida, Nakamura, & Irie, 1992).

Biological Activities

Compounds containing benzothiazole and cyano groups have been evaluated for various biological activities. Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and assessed their inhibitory effects on alkaline phosphatase, showcasing the potential of these compounds as bioactive molecules (Abbasi et al., 2019). This indicates that derivatives of 4-cyano-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide could potentially exhibit similar biological activities.

Sensing Applications

The application of benzothiazole derivatives in sensing technologies has been demonstrated by Wang et al. (2015), who synthesized coumarin benzothiazole derivatives for the detection of cyanide anions, revealing the utility of such compounds in environmental monitoring and safety assessments (Wang et al., 2015).

Properties

IUPAC Name

4-cyano-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3OS/c1-2-22-15-13(19)7-12(18)8-14(15)24-17(22)21-16(23)11-5-3-10(9-20)4-6-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPSDOBQFCKRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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